![molecular formula C8H6F3N3 B11901199 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11901199.png)
6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine
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Overview
Description
6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine is a heterocyclic compound characterized by the presence of an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 6th position and an amine group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate pyridine derivatives with imidazole under specific conditions. For instance, the reaction of 2-aminopyridine with trifluoromethyl-substituted imidazole in the presence of a base and a suitable solvent can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine is a compound of significant interest in medicinal chemistry, particularly for its applications in cancer therapy and as a kinase inhibitor. This article explores its scientific research applications, highlighting key findings, case studies, and synthesizing data in tabular format.
Anticancer Activity
Research has demonstrated that compounds derived from imidazo[1,2-a]pyridine structures exhibit significant anticancer properties. A study focused on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives showed promising results as PI3Kα inhibitors, which are crucial in cancer cell proliferation and survival. Among the synthesized compounds, one exhibited submicromolar inhibitory activity against several tumor cell lines, highlighting the potential of imidazo[1,2-a]pyridine derivatives in oncology .
Kinase Inhibition
Imidazo[1,2-a]pyridine derivatives have also been explored as inhibitors of specific kinases involved in cancer progression. For instance, a series of imidazo[1,2-a]pyridine-thiophene derivatives were identified as effective FLT3 inhibitors. These compounds showed equal potency against various FLT3 mutations associated with acute myeloid leukemia (AML), indicating their potential as targeted therapies for resistant forms of AML .
Table of Anticancer Activity
Compound | Target Kinase | IC50 (μM) | Cell Line Tested |
---|---|---|---|
13k | PI3Kα | 0.09 - 0.43 | Various Tumor Lines |
5o | FLT3 | 0.52 - 0.57 | MOLM14 (FLT3-ITD D835Y/F691L) |
Antifungal and Insecticidal Properties
Beyond anticancer effects, trifluoromethyl pyrimidine derivatives have shown antifungal and insecticidal activities. A recent study synthesized novel trifluoromethyl pyrimidine derivatives bearing an amide moiety and evaluated them for antifungal properties against several pathogens. Some compounds demonstrated significant antifungal activity comparable to established fungicides .
Case Study: Antifungal Activity
In vitro tests revealed that certain compounds exhibited excellent antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates exceeding those of standard treatments.
Table of Biological Activities
Activity Type | Compound | Inhibition Rate (%) | Target Organism |
---|---|---|---|
Antifungal | 5b | 96.76 | Botrytis cinerea |
Insecticidal | 5j | Moderate | Mythimna separata |
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine
- 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine
- 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine
Comparison: Compared to its analogs, 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine exhibits unique properties due to the position of the amine group. This positional difference can influence its reactivity, biological activity, and overall chemical behavior, making it a distinct and valuable compound for various applications .
Biological Activity
6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique trifluoromethyl group and imidazo[1,2-a]pyridine scaffold, has been investigated for its potential therapeutic applications, particularly in oncology and neurology.
Chemical Structure and Properties
The molecular formula of this compound is C8H6F3N3. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity. The imidazo[1,2-a]pyridine structure is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.
Anticancer Properties
Research indicates that compounds featuring the imidazo[1,2-a]pyridine scaffold exhibit significant anticancer activities. For instance, studies have shown that derivatives of this scaffold can act as inhibitors of specific kinases involved in cancer progression. In particular, 6-(trifluoromethyl) derivatives have been explored for their inhibitory effects on FMS-like tyrosine kinase 3 (FLT3), which is a critical target in acute myeloid leukemia (AML) therapy.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
Compound | Target | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 5o | FLT3-ITD | 0.52 | Type-I inhibitor |
CMP3a | NEK2 | Not specified | Kinase inhibition |
6-(Trifluoromethyl) derivative | Various kinases | Varies | Multi-target inhibition |
Neurological Effects
In addition to its anticancer properties, this compound has been studied for its potential effects on the central nervous system. It has been identified as a positive allosteric modulator of AMPA receptors, which play a crucial role in synaptic transmission and plasticity. This mechanism suggests potential applications in treating cognitive disorders and neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is heavily influenced by their structural modifications. The presence of the trifluoromethyl group at the 6-position significantly enhances the compound's potency against various targets compared to other substitutions.
Table 2: Structure-Activity Relationships of Imidazo[1,2-a]pyridine Derivatives
Substitution Position | Substituent Type | Biological Activity |
---|---|---|
6 | Trifluoromethyl | Increased potency against kinases |
8 | Amino | Modulation of AMPA receptor function |
5 | Nitro | Altered electronic properties affecting binding |
Case Studies
A notable study published in Nature examined the efficacy of imidazo[1,2-a]pyridine derivatives in AML models. Compound 5o demonstrated potent anti-proliferative effects across multiple FLT3 mutant cell lines with GI50 values ranging from 0.52 to 0.57 µM. This study highlights the therapeutic promise of targeting FLT3 mutations with these compounds.
Another investigation focused on the neuroprotective effects of similar compounds in models of Alzheimer's disease. The results indicated that certain derivatives could enhance AMPA receptor activity, suggesting potential benefits for cognitive function.
Properties
Molecular Formula |
C8H6F3N3 |
---|---|
Molecular Weight |
201.15 g/mol |
IUPAC Name |
6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)5-3-6(12)7-13-1-2-14(7)4-5/h1-4H,12H2 |
InChI Key |
MTIAKFMVEKYOML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)N)C(F)(F)F |
Origin of Product |
United States |
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